BET bromodomain inhibitor 1
Overview
Description
BET bromodomain inhibitor 1 is a small molecule that targets the bromodomain and extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown potential in treating various cancers by disrupting the interaction between BET proteins and chromatin, thereby inhibiting the expression of oncogenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BET bromodomain inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is to start with a core scaffold, such as a thienodiazepine or a benzodiazepine derivative, and introduce functional groups that enhance binding affinity and selectivity for BET proteins. The reaction conditions often involve the use of organic solvents, catalysts, and reagents like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production .
Chemical Reactions Analysis
Types of Reactions: BET bromodomain inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially enhancing its binding affinity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles are employed under conditions that may involve bases or acids as catalysts
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or reduce its biological activity .
Scientific Research Applications
BET bromodomain inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of BET proteins in gene regulation and chromatin biology.
Biology: Investigates the function of BET proteins in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.
Medicine: Explores the therapeutic potential of BET inhibition in treating cancers, inflammatory diseases, and cardiovascular disorders.
Industry: Utilized in drug discovery and development programs to identify novel BET inhibitors with improved efficacy and safety profiles .
Mechanism of Action
BET bromodomain inhibitor 1 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and other target genes. The inhibitor specifically targets the acetyl-lysine binding pockets of BET proteins, which are critical for their function as epigenetic readers .
Comparison with Similar Compounds
JQ1: A well-known BET inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: Another BET inhibitor that has been extensively studied for its anticancer properties.
OTX015: A clinical-stage BET inhibitor with promising results in hematologic malignancies .
Uniqueness: BET bromodomain inhibitor 1 is unique in its selectivity and potency for BET proteins, particularly BRD4. It has shown superior efficacy in preclinical models compared to other BET inhibitors, making it a valuable tool for studying BET biology and developing new therapeutic strategies .
Properties
IUPAC Name |
6-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylmethyl)pyridin-3-yl]-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-9-16(18-8-13(2)20-21(28)25-6-7-27(18)20)22(26-11-14)31-19-5-4-15(23)10-17(19)24/h4-11H,3,12H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETQFSCWDMJWMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)C3=CC(=C4N3C=CNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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